molecular formula C21H34O B1211859 Pregnan-20-one CAS No. 32695-80-0

Pregnan-20-one

Cat. No.: B1211859
CAS No.: 32695-80-0
M. Wt: 302.5 g/mol
InChI Key: RSRDWHPVTMQUGZ-OZIWPBGVSA-N
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Description

Pregnan-20-one, also known as this compound, is a useful research compound. Its molecular formula is C21H34O and its molecular weight is 302.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacological Applications

Pregnan-20-one is recognized for its role as a neurosteroid that modulates GABAergic neurotransmission. Its sedative and anxiolytic properties are attributed to its interaction with GABA_A receptors, enhancing inhibitory neurotransmission within the central nervous system.

Key Findings:

  • GABA_A Receptor Modulation : this compound acts as a positive allosteric modulator of GABA_A receptors, which contributes to its sedative effects. Studies indicate that it can enhance the effects of GABA, leading to anxiolytic outcomes in both animal models and potentially in clinical settings .
  • Neuroprotective Effects : It has been demonstrated to protect against excitotoxicity in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative conditions .

Anti-inflammatory Properties

Recent research highlights the anti-inflammatory effects of this compound, particularly in the context of neuroinflammation.

Research Insights:

  • Cytokine Regulation : this compound enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, in male alcohol-preferring rats. This effect was not observed in females, indicating sex-specific responses .
  • Fractalkine Pathway Modulation : The compound has been shown to elevate CX3CL1 levels in female rats, affecting microglial and astrocytic activity, which could have implications for treating neuroinflammatory disorders .

Hormonal and Reproductive Health

This compound plays a crucial role in reproductive physiology due to its synthesis from progesterone.

Applications in Reproductive Health:

  • Menstrual Cycle Regulation : Variations in levels of this compound correlate with different phases of the menstrual cycle, influencing mood and behavior .
  • Pregnancy : Increased levels during pregnancy suggest a protective role for both the mother and fetus, potentially influencing fetal brain development .

Research Methodologies

The methodologies employed in studying this compound include:

  • Radioimmunoassay (RIA) : For quantifying levels of this compound in biological samples.
  • Mass Spectrometry : Used for precise identification and quantification of neurosteroids .

Case Studies

Several case studies provide insights into the practical applications of this compound:

StudyFocusFindings
Study 1NeuroprotectionDemonstrated efficacy in reducing neuronal damage following excitotoxic events.
Study 2Anxiety DisordersShowed significant anxiolytic effects in rodent models, supporting potential use in treating anxiety disorders.
Study 3InflammationHighlighted its role in modulating inflammatory responses via IL-10 enhancement.

Properties

CAS No.

32695-80-0

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

1-[(8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h15-19H,4-13H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

RSRDWHPVTMQUGZ-OZIWPBGVSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Synonyms

pregnan-20-one
pregnane-20-one
pregnane-20-one, (5alpha)-isomer
pregnane-20-one, (5beta)-isome

Origin of Product

United States

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